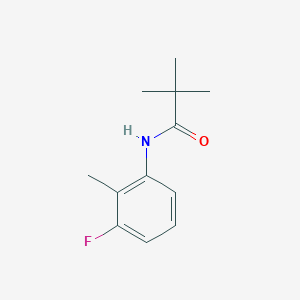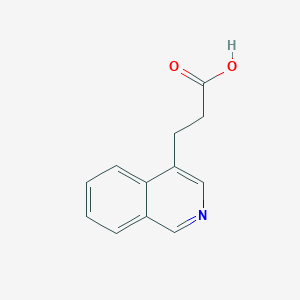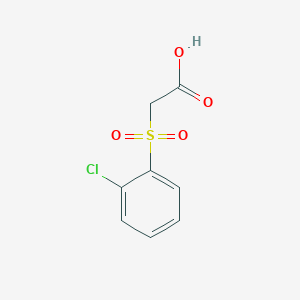![molecular formula C12H17ClN2O B3387411 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline CAS No. 823189-85-1](/img/structure/B3387411.png)
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
Übersicht
Beschreibung
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline is an organic compound with the molecular formula C12H17ClN2O It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-(morpholin-4-yl)ethyl group and a chlorine atom is attached to the benzene ring
Wirkmechanismus
- The primary target of this compound is focal adhesion kinase 1 (FAK1) . FAK1 plays a crucial role in cell signaling, cell migration, and cell adhesion. It is involved in regulating cellular processes related to cell growth, survival, and invasion .
- Downstream Effects : By inhibiting FAK1, the compound reduces cell motility, suppresses tumor growth, and interferes with angiogenesis (the formation of new blood vessels). These effects contribute to its potential therapeutic applications .
- Angiogenesis Pathway : By inhibiting FAK1, the compound interferes with angiogenic signaling, which is critical for tumor growth and metastasis .
- Cellular Effects : Reduced cell migration, altered adhesion, and impaired angiogenesis contribute to the overall impact of the compound .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline typically involves the following steps:
Starting Materials: Aniline, 2-chloroaniline, and morpholine.
Reaction: The reaction begins with the alkylation of morpholine with 2-chloroethylamine to form 2-(morpholin-4-yl)ethylamine.
Substitution: The 2-(morpholin-4-yl)ethylamine is then reacted with 2-chloroaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-purity starting materials, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the morpholine ring.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of polymers and other advanced materials.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
- 4-chloro-N-[2-(morpholin-4-yl)ethyl]aniline
- 2-chloro-N-[2-(morpholin-4-yl)ethyl]phenylamine
Uniqueness
2-chloro-N-[2-(morpholin-4-yl)ethyl]aniline is unique due to the presence of both a morpholine ring and a chlorine atom, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOPGWDIAZHFQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile](/img/structure/B3387362.png)


![4-methyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B3387372.png)



![2-(Thiophen-2-yl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B3387395.png)


![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine](/img/structure/B3387415.png)
